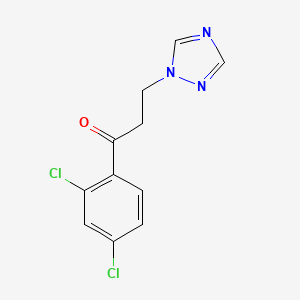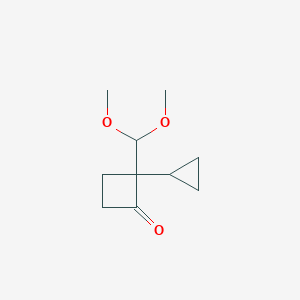![molecular formula C10H12O2S B14415347 3-[4-(Sulfanylmethyl)phenyl]propanoic acid CAS No. 84297-16-5](/img/structure/B14415347.png)
3-[4-(Sulfanylmethyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Sulfanylmethyl)phenyl]propanoic acid is an organic compound belonging to the class of phenylpropanoic acids This compound features a benzene ring conjugated to a propanoic acid, with a sulfanylmethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Sulfanylmethyl)phenyl]propanoic acid typically involves the introduction of a sulfanylmethyl group to a phenylpropanoic acid derivative. One common method involves the reaction of 4-(bromomethyl)phenylpropanoic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Sulfanylmethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
3-[4-(Sulfanylmethyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Sulfanylmethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The sulfanylmethyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Aminosulfonyl)phenyl]propanoic acid: Similar structure but with an aminosulfonyl group instead of a sulfanylmethyl group.
3-(4-Aminophenyl)propanoic acid: Contains an amino group instead of a sulfanylmethyl group.
Uniqueness
3-[4-(Sulfanylmethyl)phenyl]propanoic acid is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with other similar compounds, making it valuable for certain applications.
Properties
CAS No. |
84297-16-5 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-[4-(sulfanylmethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12O2S/c11-10(12)6-5-8-1-3-9(7-13)4-2-8/h1-4,13H,5-7H2,(H,11,12) |
InChI Key |
IKELQWCAFMIQBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)





![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)




